molecular formula C41H78O6 B15128992 Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester

Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester

Cat. No.: B15128992
M. Wt: 667.1 g/mol
InChI Key: SUAPYPRAYALOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester is a complex organic compound characterized by its ester functional groups It is known for its unique chemical structure, which includes two hexadecanoic acid moieties and a 1-oxohexyl group attached to a 1,3-propanediyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with 1,3-propanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bonds. The intermediate product is then reacted with 1-oxohexyl chloride to introduce the 1-oxohexyl group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as p-toluenesulfonic acid or other strong acids are often employed to accelerate the esterification process. Purification steps, including distillation and recrystallization, are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester groups can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Hexadecanoic acid and 1-oxohexanoic acid.

    Reduction: Hexadecanol and 1-hexanol.

    Substitution: Depending on the nucleophile, products can include esters with different alkyl or aryl groups.

Scientific Research Applications

Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in developing prodrugs and as a carrier for active pharmaceutical ingredients.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester involves its interaction with biological membranes and enzymes. The ester groups can undergo hydrolysis, releasing hexadecanoic acid and 1-oxohexyl alcohol, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • Di(octadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
  • Di(dodecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
  • Di(tetradecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester

Uniqueness

Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester is unique due to its specific chain length and the presence of the 1-oxohexyl group. This combination imparts distinct physical and chemical properties, such as melting point, solubility, and reactivity, which differentiate it from other similar compounds.

Properties

Molecular Formula

C41H78O6

Molecular Weight

667.1 g/mol

IUPAC Name

(3-hexadecanoyloxy-2-hexanoyloxypropyl) hexadecanoate

InChI

InChI=1S/C41H78O6/c1-4-7-10-12-14-16-18-20-22-24-26-28-31-33-39(42)45-36-38(47-41(44)35-30-9-6-3)37-46-40(43)34-32-29-27-25-23-21-19-17-15-13-11-8-5-2/h38H,4-37H2,1-3H3

InChI Key

SUAPYPRAYALOTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCC

Origin of Product

United States

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